
(2R)-2-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methylbutanenitrile is an organic compound with the molecular formula C5H9N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-2-Methylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of ®-2-Methylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form ®-2-Methylbutyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield ®-2-Methylbutanenitrile.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methylbutanenitrile: The enantiomer of ®-2-Methylbutanenitrile with different spatial arrangement.
2-Methylpropanenitrile: A structural isomer with a different carbon chain arrangement.
3-Methylbutanenitrile: Another structural isomer with the cyano group attached to a different carbon atom.
Uniqueness
®-2-Methylbutanenitrile is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This uniqueness is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Propiedades
Número CAS |
137120-33-3 |
|---|---|
Fórmula molecular |
C5H9N |
Peso molecular |
83.13 g/mol |
Nombre IUPAC |
(2R)-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m1/s1 |
Clave InChI |
RCEJCSULJQNRQQ-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@@H](C)C#N |
SMILES canónico |
CCC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


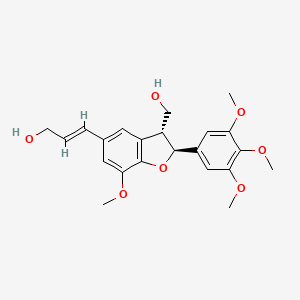
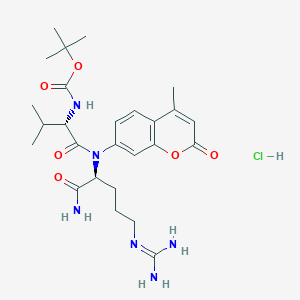
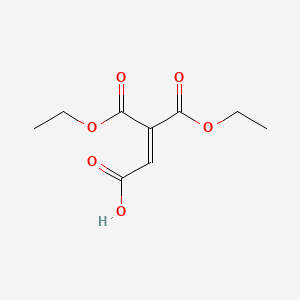
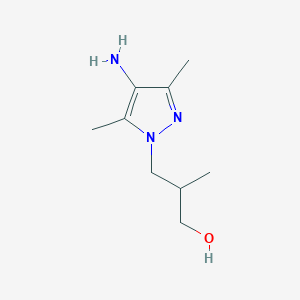
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
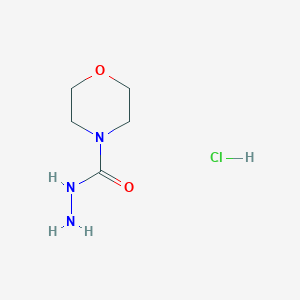

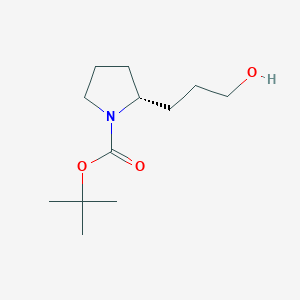
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)



